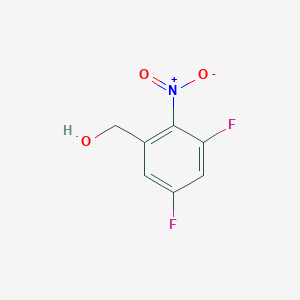

3,5-Difluoro-2-nitrobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluoro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQNMHJNCFINIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5 Difluoro 2 Nitrobenzyl Alcohol

Chemo- and Regioselective Synthesis Approaches

The selective synthesis of 3,5-Difluoro-2-nitrobenzyl alcohol hinges on the careful manipulation of functional groups to ensure the desired reaction occurs at the target site without affecting other parts of the molecule. This is particularly crucial when dealing with multifunctional aromatic compounds.

Reduction Strategies of Precursor Aldehydes and Carboxylic Acids

The most common routes to 3,5-Difluoro-2-nitrobenzyl alcohol involve the reduction of its corresponding aldehyde or carboxylic acid precursors, namely 3,5-difluoro-2-nitrobenzaldehyde (B3034732) and 3,5-difluoro-2-nitrobenzoic acid. The key challenge in this approach is the selective reduction of the carbonyl or carboxyl group while leaving the nitro group intact.

Catalytic hydrogenation is a widely used industrial process for reduction reactions. For the synthesis of nitrobenzyl alcohols, this method requires careful selection of catalysts and reaction conditions to prevent the reduction of the nitro group. While specific studies on the catalytic hydrogenation of 3,5-difluoro-2-nitrobenzaldehyde to its corresponding alcohol are not extensively detailed in publicly available literature, general principles for the chemoselective hydrogenation of nitrobenzaldehydes are applicable. For instance, the use of supported metal catalysts like platinum or palladium on carriers such as carbon (Pd/C) or alumina (B75360) can be employed. nih.govgoogle.com The selectivity of these reactions is often influenced by factors such as catalyst type, support, solvent, temperature, and pressure. hw.ac.uk For example, in the hydrogenation of other substituted nitroaromatics, palladium on carbon has been effectively used for reductions. google.com

Selective hydride-donating reagents offer a powerful alternative for the reduction of aldehydes and carboxylic acids to alcohols. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. mdpi.comnih.gov It is generally selective for the carbonyl group in the presence of a nitro group, making it a suitable reagent for the conversion of 3,5-difluoro-2-nitrobenzaldehyde to 3,5-Difluoro-2-nitrobenzyl alcohol. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

For the reduction of the carboxylic acid precursor, 3,5-difluoro-2-nitrobenzoic acid, a stronger reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing carboxylic acids to primary alcohols. researchgate.netrasayanjournal.co.in However, its high reactivity can sometimes lead to the reduction of the nitro group as well. Therefore, careful control of reaction conditions, such as low temperatures, is necessary to achieve the desired chemoselectivity. Alternative, less reactive hydride reagents or modified borohydride reagents can also be employed to enhance selectivity.

Derivatization from Substituted Nitrobenzene (B124822) Precursors

An alternative synthetic pathway involves the derivatization of a substituted nitrobenzene precursor, such as 1,3-difluoro-2-nitrobenzene. nih.gov This approach would typically involve the introduction of a hydroxymethyl group onto the aromatic ring. One potential method is through a formylation reaction followed by reduction. For instance, a Vilsmeier-Haack type reaction could introduce a formyl group, which is then subsequently reduced to the alcohol. Another possibility is through a Grignard reaction. However, the formation of a Grignard reagent from a nitro-containing aryl halide can be challenging due to the reactivity of the nitro group with the organomagnesium compound. google.com

A plausible route could also start from 3,5-difluoro-2-nitrotoluene. This would involve the selective oxidation of the methyl group to a hydroxymethyl group. This transformation can be challenging as over-oxidation to the aldehyde or carboxylic acid is common. A patent for the preparation of o-nitrobenzaldehyde from o-nitrotoluene describes a multi-step process involving bromination followed by hydrolysis to the benzyl (B1604629) alcohol, which is then oxidized to the aldehyde. researchgate.net A similar strategy could potentially be adapted for 3,5-difluoro-2-nitrotoluene.

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. mdpi.comrasayanjournal.co.in For the synthesis of 3,5-Difluoro-2-nitrobenzyl alcohol, this can involve several strategies. The use of catalytic methods, such as catalytic hydrogenation, is inherently greener than stoichiometric reductions as it reduces waste. researchgate.net The development of recyclable catalysts is also a key area of research.

Furthermore, exploring the use of more environmentally benign solvents and reagents is a central tenet of green chemistry. For example, replacing hazardous solvents with greener alternatives or developing solvent-free reaction conditions can significantly improve the environmental profile of a synthesis. nih.gov Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, can also contribute to a more sustainable process by reducing solvent usage and waste generation.

Chemical Reactivity and Mechanistic Investigations of 3,5 Difluoro 2 Nitrobenzyl Alcohol

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core

The reactivity of the benzene (B151609) ring in 3,5-difluoro-2-nitrobenzyl alcohol towards substitution is heavily influenced by the electronic properties of its substituents. The nitro group (-NO₂) and the fluorine atoms (-F) are both strongly electron-withdrawing, which has opposing effects on electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

The combined electron-withdrawing nature of the two fluorine atoms and the nitro group significantly deactivates the aromatic ring towards electrophilic attack. libretexts.org Both the nitro and fluoro groups decrease the electron density of the benzene ring, making it much less nucleophilic and thus less reactive towards electrophiles compared to benzene. chemicalland21.com For instance, nitrobenzene (B124822) undergoes nitration much more slowly than benzene, requiring harsh reaction conditions. libretexts.orgchemicalland21.com In 3,5-difluoro-2-nitrobenzyl alcohol, this deactivation is even more pronounced. The substituents direct incoming electrophiles to specific positions. The nitro group is a meta-director, while the fluorine atoms are ortho-, para-directors. However, due to the severe deactivation of the ring, electrophilic substitution reactions on this substrate are generally difficult to achieve and require forcing conditions. libretexts.org

Nucleophilic Aromatic Substitution (SₙAr):

Conversely, the strong electron-withdrawing properties of the nitro group and fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, one of the fluorine atoms. The nitro group is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, particularly when it is positioned ortho or para to the leaving group. masterorganicchemistry.com

In the case of 3,5-difluoro-2-nitrobenzyl alcohol, the fluorine atom at position 5 is para to the nitro group, while the fluorine at position 3 is meta. Nucleophilic attack is strongly favored at the position para to the electron-withdrawing nitro group. masterorganicchemistry.com Therefore, nucleophiles will preferentially displace the fluorine atom at the 5-position. Studies on similar molecules, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated successful nucleophilic aromatic substitution of the fluorine atom by various oxygen, sulfur, and nitrogen nucleophiles. nih.govbeilstein-journals.org Similarly, reactions of 2,4-difluoronitrobenzene (B147775) with nucleophiles like morpholine (B109124) show selective substitution of the fluorine atom para to the nitro group. ichrom.com

Transformations of the Benzyl (B1604629) Alcohol Functionality

The primary alcohol group attached to the benzylic carbon is a key site for various chemical transformations.

As a primary alcohol, 3,5-difluoro-2-nitrobenzyl alcohol can be oxidized to form either the corresponding aldehyde (3,5-difluoro-2-nitrobenzaldehyde) or carboxylic acid (3,5-difluoro-2-nitrobenzoic acid), depending on the choice of oxidizing agent and reaction conditions.

The partial oxidation to the aldehyde requires the use of milder oxidizing agents and careful control of the reaction to prevent over-oxidation. chemicalbook.com A commonly used reagent for this transformation is Pyridinium chlorochromate (PCC). PCC is known to oxidize primary alcohols to aldehydes efficiently, and the reaction typically stops at the aldehyde stage.

For the full oxidation to the carboxylic acid, stronger oxidizing agents are employed. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the latter often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), are effective for converting primary alcohols to carboxylic acids. The reaction proceeds via the initial formation of the aldehyde, which is then further oxidized in the reaction mixture. chemicalbook.com To ensure complete conversion to the carboxylic acid, an excess of the oxidizing agent is typically used, and the reaction is often heated under reflux. chemicalbook.com

The hydroxyl group of 3,5-difluoro-2-nitrobenzyl alcohol can readily undergo etherification and esterification reactions.

Etherification: The formation of ethers from alcohols can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. However, for benzyl alcohols, direct acid-catalyzed dehydrative etherification is also possible. Iron(III) salts, such as iron(III) triflate, have been shown to be effective catalysts for the self-condensation of benzyl alcohols to form symmetrical ethers or for the cross-etherification with other primary alcohols to form unsymmetrical ethers. acs.orgresearchgate.net The presence of electron-withdrawing groups, such as the nitro group, can slow down these reactions, sometimes requiring longer reaction times. acs.org

Esterification: Esters can be prepared by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides. msu.edu A widely used method for the esterification of alcohols, especially when mild conditions are required, is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is converted in situ into a good leaving group, which is then displaced by the carboxylate nucleophile. organic-chemistry.org This method is highly efficient for primary alcohols and has been successfully applied to substrates bearing nitro groups. Using a nucleophile like 4-nitrobenzoic acid in a Mitsunobu reaction has been shown to give good yields. orgsyn.org

Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.org Therefore, the hydroxyl group must first be converted into a better leaving group. libretexts.org

One common strategy is to perform the reaction in the presence of a strong acid (e.g., HBr, HCl). The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺), which can then leave as a neutral water molecule upon nucleophilic attack. libretexts.org This method is effective for converting alcohols to alkyl halides using the corresponding hydrohalic acids.

Another powerful method for converting alcohols to alkyl halides is the Appel reaction. wikipedia.orgorganic-chemistry.org This reaction uses triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄, CBr₄) to convert primary and secondary alcohols into the corresponding alkyl halides under mild conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds with an inversion of configuration at chiral centers, consistent with an Sₙ2 mechanism. organic-chemistry.orgnrochemistry.com An improved Appel-type reaction using 1,3-dihalo-5,5-dimethylhydantoin in place of carbon tetrachloride has been successfully applied to 2-nitrobenzyl alcohol, yielding the corresponding benzyl halide. rsc.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. The resulting sulfonate ester can then be readily displaced by a wide range of nucleophiles. unco.edu

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction.

The reduction of the aromatic nitro group in 3,5-difluoro-2-nitrobenzyl alcohol to a primary amine (2-amino-3,5-difluorobenzyl alcohol) is a synthetically valuable transformation. This reaction can be accomplished using a variety of reducing agents and conditions.

A common and effective method is catalytic hydrogenation. rsc.org This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. rsc.org Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. rsc.org This method is generally clean and high-yielding.

Alternatively, the reduction can be carried out using metals in acidic media. orgsyn.org A classic example is the use of tin (Sn) or iron (Fe) metal in the presence of hydrochloric acid (HCl). orgsyn.org Zinc (Zn) in acetic acid is another effective combination. rsc.org

Other reducing agents that can be employed include sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S). rsc.org These reagents can sometimes offer better chemoselectivity when other reducible functional groups are present in the molecule. The reduction proceeds through nitroso and hydroxylamino intermediates to ultimately yield the amine. acs.org

Influence of the Nitro Group on Aromatic Ring Activation and Deactivation

The presence and position of the nitro (-NO2) group on the aromatic ring of 3,5-Difluoro-2-nitrobenzyl alcohol have a profound influence on the ring's electron density and, consequently, its reactivity towards electrophilic and nucleophilic substitution reactions. The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. quora.comnih.gov

The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density from the aromatic ring through the sigma bonds (inductive effect). quora.com Furthermore, the nitro group can participate in resonance delocalization, withdrawing electron density primarily from the ortho and para positions of the benzene ring. quora.com This resonance effect, denoted as a -R effect, significantly reduces the electron density at these positions. quora.com

In the case of 3,5-Difluoro-2-nitrobenzyl alcohol, the nitro group is positioned at C2. This placement deactivates the entire aromatic ring towards electrophilic aromatic substitution. Electrophiles, which are electron-seeking species, will react more slowly with this deactivated ring compared to benzene. The directing influence of the substituents must also be considered. The two fluorine atoms at positions 3 and 5 are also deactivating due to their high electronegativity (inductive effect), but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect). The hydroxymethyl group (-CH2OH) is a weak activating group and is ortho, para-directing.

The combined effect of these substituents makes the prediction of electrophilic substitution complex. However, the powerful deactivating nature of the nitro group generally dominates. quora.comnih.gov It strongly deactivates the positions ortho and para to it (C1, C3, and C6). The fluorine atoms also deactivate the ring but direct towards their ortho and para positions. Considering the positions on the ring of 3,5-Difluoro-2-nitrobenzyl alcohol:

Position 4: This position is para to the nitro group and meta to both fluorine atoms. The strong deactivating effect of the nitro group at the para position would make this site highly unfavorable for electrophilic attack.

Position 6: This position is ortho to the nitro group and meta to the fluorine at C5. Again, the strong deactivation by the adjacent nitro group makes this position unlikely to be attacked by electrophiles.

Therefore, for electrophilic aromatic substitution reactions, the aromatic ring of 3,5-Difluoro-2-nitrobenzyl alcohol is significantly deactivated.

Conversely, the strong electron-withdrawing nature of the nitro group, along with the fluorine atoms, makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). The decrease in electron density on the ring, particularly at the positions ortho and para to the nitro group, facilitates attack by nucleophiles.

Table 1: Influence of Substituents on the Aromatic Ring of 3,5-Difluoro-2-nitrobenzyl Alcohol

| Substituent | Position | Electronic Effect | Influence on Electrophilic Aromatic Substitution |

| Nitro (-NO2) | 2 | Strong electron-withdrawing (-I, -R) | Strong deactivation, directs meta (relative to itself) |

| Fluoro (-F) | 3, 5 | Electron-withdrawing (-I), weak electron-donating (+R) | Deactivation, directs ortho, para (relative to itself) |

| Hydroxymethyl (-CH2OH) | 1 | Weak electron-donating (+I) | Weak activation, directs ortho, para (relative to itself) |

Elucidation of Reaction Mechanisms and Identification of Transient Intermediates

The reaction mechanisms involving 3,5-Difluoro-2-nitrobenzyl alcohol are often complex and can proceed through various transient intermediates, depending on the reaction conditions. While specific studies on this exact molecule are limited, valuable insights can be drawn from related 2-nitrobenzyl compounds and other fluorinated nitroaromatics.

Research on the photoreactions of 2-nitrobenzyl alcohols has shown that they are initiated by an intramolecular 1,5-hydrogen shift from the benzylic carbon to the nitro group, leading to the formation of a primary photoproduct, an aci-nitro intermediate. rsc.orgpsu.edu This highly reactive species can then undergo further transformations. One possible pathway involves the cyclization of the aci-nitro intermediate to form a short-lived benzisoxazolidine. rsc.orgpsu.edu This cyclic intermediate can then open to yield a nitroso compound.

Another competing pathway for the aci-nitro intermediate, particularly in the presence of water or in aprotic solvents, involves proton transfer to form a hydrated nitroso compound. rsc.orgpsu.edu Dehydration of this intermediate then yields the final 2-nitroso product. rsc.orgpsu.edu These reaction pathways suggest that the photolysis of 3,5-Difluoro-2-nitrobenzyl alcohol would likely proceed through similar transient species, namely the corresponding aci-nitro and nitroso intermediates.

Investigations into the thermal decomposition of a related compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), have revealed that the initial step is the cleavage of a C-N bond of a nitro group. mdpi.comresearchgate.net This bond rupture releases a significant amount of heat, which then triggers further decomposition of the molecule, including the opening of the benzene ring. mdpi.comresearchgate.net While 3,5-Difluoro-2-nitrobenzyl alcohol is less substituted with nitro groups, it is plausible that under thermal stress, a primary reaction pathway could involve the homolytic cleavage of the C-NO2 bond, generating a benzyl radical and a nitrogen dioxide radical. These radical species are highly reactive and would quickly engage in subsequent reactions.

Furthermore, studies on the rearrangement of 2-nitrobenzyl triflate to 2-nitrosobenzaldehyde suggest the involvement of a cyclic intermediate. psu.edu This indicates that under certain non-photochemical conditions, the nitro group can participate in intramolecular rearrangements, leading to the formation of different functional groups.

Table 2: Potential Transient Intermediates in Reactions of 3,5-Difluoro-2-nitrobenzyl Alcohol

| Proposed Intermediate | Precursor/Reaction Condition | Potential Subsequent Reactions |

| aci-Nitro Intermediate | Photolysis (intramolecular H-shift) | Cyclization, Proton transfer |

| Benzisoxazolidine Intermediate | Cyclization of aci-nitro intermediate | Ring opening to form nitroso compound |

| Hydrated Nitroso Compound | Proton transfer to aci-nitro intermediate | Dehydration to form nitroso compound |

| Benzyl Radical | Thermal decomposition (C-NO2 bond cleavage) | Radical propagation and termination reactions |

| Nitrogen Dioxide Radical | Thermal decomposition (C-NO2 bond cleavage) | Radical propagation and termination reactions |

Derivatives and Analogues of 3,5 Difluoro 2 Nitrobenzyl Alcohol in Research

Synthesis and Investigation of Related Fluoro- and Nitro-Substituted Benzyl (B1604629) Alcohols

The synthesis of benzyl alcohols bearing both fluoro- and nitro-substituents can be achieved through various established and novel organic chemistry methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

Common synthetic strategies include:

Reduction of Substituted Benzaldehydes: A primary method involves the reduction of the corresponding substituted benzaldehyde. For instance, p-nitrobenzaldehyde can be reduced to p-nitrobenzyl alcohol using formaldehyde (B43269) in an alkaline solution. orgsyn.org

Hydrolysis of Benzyl Halides: Substituted benzyl alcohols are frequently prepared by the hydrolysis of their corresponding benzyl halides. orgsyn.orgorgsyn.org For example, 2-hydroxy-5-nitrobenzyl alcohol can be synthesized from 2-hydroxy-5-nitrobenzyl chloride. orgsyn.org This method's efficacy relies on the lability of the halogen atom, which is often enhanced by the presence of electron-withdrawing groups.

Cross-Coupling Reactions: Modern catalytic systems offer versatile pathways. Suzuki-Miyaura cross-coupling, for example, can be used to form benzylic alcohols from aryl halides. organic-chemistry.org These methods are often tolerant of various functional groups, including nitro and fluoro groups. organic-chemistry.org

Multi-step Synthesis from Nitriles: A multi-step route can involve the reduction of a fluorine-containing benzonitrile (B105546) derivative to the corresponding benzylamine, followed by the replacement of the amino group with a hydroxyl group to yield the target benzyl alcohol. google.com For example, 2,6-difluorobenzonitrile (B137791) can be converted to 2,6-difluorobenzylamine (B1295058) and subsequently hydrolyzed to 2,6-difluorobenzyl alcohol. google.com

The synthesis of precursors for these reactions is also a key area of research. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a related fluoronitroaromatic compound, has been prepared via fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.org Such building blocks are crucial for accessing a wider range of substituted benzyl alcohol derivatives.

Table 1: Selected Synthesis Methods for Substituted Benzyl Alcohols

| Precursor Type | Reaction | Product Type | Reference |

|---|---|---|---|

| Substituted Benzaldehyde | Reduction | Substituted Benzyl Alcohol | orgsyn.org |

| Substituted Benzyl Halide | Hydrolysis | Substituted Benzyl Alcohol | orgsyn.orgorgsyn.org |

| Aryl Halide | Suzuki-Miyaura Coupling | Benzylic Alcohol | organic-chemistry.org |

| Fluoro-benzonitrile | Reduction, then Diazotization/Hydrolysis | Fluoro-benzyl Alcohol | google.com |

Structural Modifications and Their Effects on Chemical Properties and Reactivity Profiles

The introduction of fluoro- and nitro- groups onto the benzyl alcohol framework dramatically alters its electronic properties and, consequently, its reactivity.

Electronic Effects: Both fluorine and the nitro group are strongly electron-withdrawing. This inductive effect decreases the electron density of the aromatic ring and the benzylic carbon. The greater the s-character of the hybrid orbitals of a carbon atom, the higher its electronegativity. ncert.nic.in The substituents influence the bond lengths and strengths within the molecule. ncert.nic.in

Reactivity of the Hydroxyl Group: The electron-withdrawing substituents increase the acidity of the benzylic proton, making the alcohol more prone to deprotonation. Conversely, these groups can affect the nucleophilicity of the oxygen atom.

Reactivity of the Aromatic Ring: The electron-deficient nature of the ring makes it less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (like a halogen) on the ring.

Photochemical Reactivity: The ortho-nitrobenzyl moiety is a well-known photolabile protecting group. umass.eduacs.org Upon irradiation with UV light, o-nitrobenzyl alcohol derivatives undergo an intramolecular rearrangement to form an o-nitrosobenzaldehyde, releasing the protected molecule. umass.eduresearchgate.net The presence of fluorine atoms can modulate the efficiency and wavelength requirements for this photoreaction. A comparative study on the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and trinitroanisole (TNAN) showed that the fluorine atoms decreased the thermal stability and altered the decomposition pathway. researchgate.net

Oxidation Reactions: Kinetic studies on the oxidation of various substituted benzyl alcohols have shown that the nature of the substituent significantly impacts the reaction rate. research-advances.orgresearchgate.net A Hammett plot for the oxidation of benzyl alcohols revealed a negative ρ value, indicating that electron-donating groups facilitate the reaction, while electron-withdrawing groups, such as nitro and fluoro, would be expected to retard it under these specific conditions. research-advances.org

Design and Synthesis of Functionalized Derivatives for Specific Research Endeavors

The unique photochemical properties of o-nitrobenzyl alcohol derivatives have led to their design and synthesis for a range of specialized applications, particularly in materials science and chemical biology.

Photodegradable Materials: The photocleavable nature of the o-nitrobenzyl group is exploited to create photodegradable materials. For example, o-nitrobenzyl-based cross-linkers have been used to synthesize hydrogels that degrade upon light exposure, which is useful for applications like tissue engineering and controlled drug delivery. umass.eduacs.org

Photo-triggered Bioconjugation: Researchers have developed light-induced "photoclick" reactions where o-nitrobenzyl alcohol derivatives react selectively with amines upon irradiation. nih.govrsc.org This allows for the precise, light-controlled labeling and crosslinking of biomolecules like proteins, both in vitro and in living systems. nih.gov

Surface Patterning and Self-Assembled Monolayers: Functionalized o-nitrobenzyl derivatives can be used to modify surfaces. The ability to cleave side chains with light allows for the creation of micropatterned surfaces. umass.edu

"Caged" Compounds: The o-nitrobenzyl group serves as a "cage" for bioactive molecules. The molecule of interest is attached to the benzyl alcohol and remains inactive until released by a pulse of light. umass.edu This technique provides high spatiotemporal control over the release of substances in biological studies. nih.gov

Table 2: Applications of Functionalized o-Nitrobenzyl Alcohol Derivatives

| Application Area | Specific Use | Underlying Principle | Reference |

|---|---|---|---|

| Polymer & Materials Science | Photodegradable hydrogels, patterned films | Photocleavage of o-NB based cross-linkers or side chains | umass.eduacs.org |

| Chemical Biology | Photoaffinity labeling of proteins | Light-induced reaction of o-NBA with amines | nih.govrsc.org |

| Bioconjugation | Spatially controlled labeling of biomolecules | "Photoclick" cyclization with primary amines | nih.gov |

| Drug Delivery / Cell Biology | "Caged" compounds for controlled release | Photolabile protection of active molecules | umass.edu |

Comparative Studies with Unsubstituted and Variously Substituted Benzyl Alcohol Analogues

Comparing the reactivity of 3,5-difluoro-2-nitrobenzyl alcohol with its unsubstituted and variously substituted analogues provides fundamental insights into reaction mechanisms and the influence of electronic effects.

Electrophilic Substitution: In reactions involving the benzylation of arenes, benzyl alcohols with electron-donating groups on the ring react readily, while those with electron-withdrawing groups can block the reaction. researchgate.net This highlights the deactivating effect of the nitro and fluoro substituents on the reactivity of the benzylic hydroxyl group toward forming a carbocation intermediate, which is often required in such reactions.

Oxidation Kinetics: A kinetic study of the oxidation of benzyl alcohol and several substituted analogues by 1-chlorobenzimidazole in an acid medium systematically investigated the role of substituents. research-advances.orgresearchgate.net The rates were found to be dependent on the nature of the substituent on the aromatic ring. While the study focused on a range of electron-donating and weakly electron-withdrawing groups, the established correlation (Hammett plot) allows for the prediction that strongly deactivated rings, such as in 3,5-difluoro-2-nitrobenzyl alcohol, would exhibit significantly slower oxidation rates under these conditions. research-advances.org

Nucleophilic Coupling: In copper-catalyzed cross-coupling reactions of benzyl alcohols with aryl acetonitriles, benzyl alcohols bearing electron-donating groups (like methyl or methoxy) coupled successfully to give products in very good yields. acs.org This suggests that the electronic nature of the substituents on the benzyl alcohol plays a crucial role in the efficiency of such catalytic cycles.

These comparative studies are essential for understanding structure-reactivity relationships, which in turn allows for the rational design of new derivatives with tailored properties for specific applications.

Applications As a Key Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The utility of 3,5-Difluoro-2-nitrobenzyl alcohol as a precursor is rooted in the reactivity of its distinct functional groups. The primary alcohol can be readily oxidized to form the corresponding aldehyde, 3,5-Difluoro-2-nitrobenzaldehyde (B3034732), or further to a carboxylic acid, 3,5-Difluoro-2-nitrobenzoic acid. These derivatives open up a vast array of subsequent reactions, including condensations, additions, and coupling reactions, to build more intricate molecular structures.

Furthermore, the nitro group is a key feature, offering a pathway to various functionalities. Its reduction, typically achieved through catalytic hydrogenation using reagents like palladium on carbon, yields the corresponding aniline, 2-amino-3,5-difluorobenzyl alcohol. This transformation from a strong electron-withdrawing group to an electron-donating group dramatically alters the reactivity of the aromatic ring and introduces a nucleophilic center, enabling a host of further synthetic manipulations.

Role in the Construction of Diverse Heterocyclic Systems

A significant application of intermediates derived from 3,5-Difluoro-2-nitrobenzyl alcohol lies in the synthesis of heterocyclic compounds. The reduction of the nitro group to an amine is often the initial step in constructing these ring systems. For instance, the resulting 2-amino-3,5-difluorobenzyl alcohol or its oxidized aldehyde/acid counterpart can serve as a synthon for building fused ring systems.

One notable application is in the preparation of benzimidazole (B57391) derivatives. The precursor, 3,5-Difluoro-2-nitrobenzaldehyde, derived from the parent alcohol, can react with various ortho-phenylenediamines in the presence of an oxidizing agent to form substituted benzimidazoles. The fluorine atoms on the benzene (B151609) ring are retained in the final product, influencing the electronic properties and biological activity of the resulting heterocyclic framework.

Enabling Synthesis of Fluorinated Aromatic Compounds

The presence of two fluorine atoms on the aromatic ring of 3,5-Difluoro-2-nitrobenzyl alcohol makes it an inherent building block for the synthesis of more complex fluorinated aromatic compounds. cymitquimica.com Fluorine substitution is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. By starting with this difluorinated core, chemists can ensure the incorporation of these valuable atoms from an early stage of the synthetic sequence.

The fluorine atoms also activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce further diversity into the aromatic scaffold. This reactivity provides a powerful tool for the late-stage functionalization of molecules, allowing for the rapid generation of compound libraries for screening purposes.

Contribution to the Chemical Synthesis of Biologically Relevant Scaffolds

The structural motifs accessible from 3,5-Difluoro-2-nitrobenzyl alcohol are prevalent in many biologically active compounds. Its derivatives are key intermediates in the synthesis of molecules targeted for pharmaceutical and agrochemical applications. For example, fluorinated and nitro-substituted aromatics are common features in compounds designed as enzyme inhibitors or receptor modulators.

Research has shown that derivatives of the closely related 3,5-Difluoro-2-nitrobenzaldehyde exhibit interesting biological activities. Modifications at the aldehyde position, which is directly accessible from the parent alcohol, have been shown to significantly influence the biological profile of the resulting compounds. Studies have explored their potential as enzyme inhibitors, highlighting the importance of the unique substitution pattern of the 3,5-difluoro-2-nitroaromatic ring system in conferring enhanced cytotoxicity or specific interactions with biological targets.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 3,5-Difluoro-2-nitrobenzyl alcohol. Through a combination of one-dimensional and two-dimensional techniques, the connectivity of every atom and the spatial relationships between them can be mapped.

Proton (¹H) NMR and Carbon-¹³ (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide the initial and most critical data for structural verification. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the fluorine atoms, and the electron-donating character of the hydroxymethyl group.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the benzylic protons (CH₂), the hydroxyl proton (OH), and the two aromatic protons.

Aromatic Protons: The two aromatic protons are not chemically equivalent and are expected to appear in the 7.0-8.0 ppm region. They will appear as multiplets due to coupling with each other and with the two fluorine atoms.

Benzylic Protons (CH₂OH): These protons, adjacent to the aromatic ring and the hydroxyl group, are predicted to resonate around 4.7-4.8 ppm. rsc.org This signal would typically appear as a singlet, or as a doublet if coupled to the hydroxyl proton.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and can appear over a broad range, often as a broad singlet. Its position is sensitive to concentration, solvent, and temperature.

Carbon-¹³ (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the seven carbon atoms, as two pairs of aromatic carbons may have similar chemical shifts. The carbon attached to the electron-withdrawing nitro group will be significantly deshielded.

Benzylic Carbon (CH₂OH): This carbon is expected in the range of 60-65 ppm. oregonstate.edu

Aromatic Carbons: The aromatic carbons will appear between 110-165 ppm. rsc.orgoregonstate.edu The carbons directly bonded to fluorine (C-F) will show large coupling constants (¹JCF), while other carbons will exhibit smaller two- and three-bond couplings (²JCF, ³JCF). The carbon attached to the nitro group (C-NO₂) and the carbon bearing the benzyl (B1604629) alcohol group (C-CH₂OH) will have distinct chemical shifts from those attached to fluorine or hydrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for 3,5-Difluoro-2-nitrobenzyl alcohol

| Atom Type | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

| ¹H NMR | ||

| Aromatic CH (H-4, H-6) | 7.0 - 8.0 | m (multiplet) due to H-H and H-F coupling |

| Benzylic CH₂ | ~4.7 | s (singlet) or d (doublet) |

| Hydroxyl OH | Variable | br s (broad singlet) |

| ¹³C NMR | ||

| Benzylic CH₂ | 60 - 65 | t (triplet, from ¹JCH) |

| Aromatic C-H | 110 - 130 | d (doublet, from ¹JCH) with additional F coupling |

| Aromatic C-F | 158 - 165 | d (doublet) with large ¹JCF |

| Aromatic C-NO₂ | ~150 | s (singlet) with smaller F coupling |

| Aromatic C-CH₂OH | ~140 | s (singlet) with smaller F coupling |

Fluorine-¹⁹ (¹⁹F) NMR for Detailed Fluorine Environment Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool for characterization. nih.gov The two fluorine atoms in 3,5-Difluoro-2-nitrobenzyl alcohol are chemically non-equivalent due to the unsymmetrical substitution pattern on the benzene (B151609) ring.

Chemical Shifts: Two distinct signals are expected in the ¹⁹F NMR spectrum. The chemical environment of each fluorine is different—one is ortho to the nitro group, and the other is para. This difference in electronic environment leads to different chemical shifts.

Coupling: These two fluorine signals would likely appear as complex multiplets due to coupling to each other (F-F coupling) and to the aromatic protons (H-F coupling). The magnitude of these coupling constants provides valuable structural information. For instance, geminal difluoro groups often exhibit an AB quartet, indicating their magnetic non-equivalence. nih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (H-H) spin coupling networks. sdsu.edu It would show correlations between the two aromatic protons. A cross-peak between the benzylic CH₂ and hydroxyl OH protons would confirm their coupling, although this is often not observed due to rapid proton exchange.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). columbia.edu It is highly sensitive and would definitively link the benzylic proton signal (~4.7 ppm) to the benzylic carbon signal (60-65 ppm) and the aromatic proton signals to their respective carbon signals. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton. columbia.edu Key expected correlations would include the benzylic protons showing cross-peaks to the C1, C2, and C6 carbons of the aromatic ring, and the aromatic protons showing correlations to neighboring carbons. This data confirms the substitution pattern on the ring. youtube.com

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and formula of the compound and offers insights into its structure through analysis of fragmentation patterns. For 3,5-Difluoro-2-nitrobenzyl alcohol (C₇H₅F₂NO₃), the expected molecular weight is 189.12 g/mol . In techniques like Electrospray Ionization (ESI), the molecule may be observed as a protonated species [M+H]⁺ at m/z 190 or as adducts with solvent ions. nih.gov

The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic losses:

Loss of water (H₂O): A peak at m/z 171 ([M-18]⁺) is expected from the dehydration of the benzyl alcohol.

Loss of nitro group (NO₂): A fragment at m/z 143 ([M-46]⁺) would indicate the cleavage of the C-N bond.

Loss of a formyl radical (CHO) or hydroxymethyl radical (CH₂OH): Cleavage of the benzylic C-C bond can lead to fragments corresponding to the loss of 30 or 31 mass units.

Table 2: Predicted Mass Spectrometry Fragments for 3,5-Difluoro-2-nitrobenzyl alcohol

| m/z | Ion Formula | Description |

| 189 | [C₇H₅F₂NO₃]⁺ | Molecular Ion (M⁺) |

| 171 | [C₇H₃F₂NO₂]⁺ | Loss of H₂O |

| 159 | [C₇H₅F₂O₂]⁺ | Loss of NO |

| 143 | [C₇H₅F₂O]⁺ | Loss of NO₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. nih.gov The analysis is often supported by Density Functional Theory (DFT) calculations to assign the observed bands accurately, as demonstrated for the analogous compound 3-Chloro-2-nitrobenzyl alcohol. nipne.roresearchgate.net

Key expected vibrational bands include:

O-H Stretch: A strong and broad absorption in the IR spectrum between 3200-3500 cm⁻¹ due to the hydroxyl group, which is often involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group appear just below 3000 cm⁻¹.

NO₂ Stretches: Two strong bands are characteristic of the nitro group: an asymmetric stretch typically around 1520-1560 cm⁻¹ (strong in IR) and a symmetric stretch around 1335-1365 cm⁻¹ (often stronger in Raman).

C=C Aromatic Stretches: Multiple bands in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations of the aromatic ring.

C-F Stretches: Strong absorptions in the IR spectrum between 1100-1350 cm⁻¹ are characteristic of C-F bonds.

C-O Stretch: A strong C-O stretching band for the primary alcohol is expected in the 1050-1085 cm⁻¹ region.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for 3,5-Difluoro-2-nitrobenzyl alcohol

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

| O-H stretch | 3200 - 3500 | IR (Strong, Broad) |

| Aromatic C-H stretch | 3050 - 3150 | IR (Medium), Raman (Strong) |

| Aliphatic C-H stretch | 2850 - 2980 | IR (Medium), Raman (Medium) |

| NO₂ asymmetric stretch | 1520 - 1560 | IR (Strong) |

| NO₂ symmetric stretch | 1335 - 1365 | IR (Medium), Raman (Strong) |

| Aromatic C=C stretch | 1450 - 1620 | IR & Raman (Variable) |

| C-F stretch | 1100 - 1350 | IR (Strong) |

| C-O stretch | 1050 - 1085 | IR (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum of 3,5-Difluoro-2-nitrobenzyl alcohol is expected to be dominated by the nitroaromatic chromophore. Analogous compounds like p-nitrobenzyl alcohol show a strong absorption band corresponding to π → π* transitions. researchgate.net For 3,5-Difluoro-2-nitrobenzyl alcohol, a strong absorption maximum (λ_max) is predicted in the range of 260-290 nm. The presence of the two fluorine atoms and the benzyl alcohol group will modulate the precise position and intensity of this absorption band compared to unsubstituted nitrobenzene (B124822).

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. This method determines the mass percentages of the individual elements—carbon (C), hydrogen (H), nitrogen (N), and in this case, fluorine (F)—present in a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula (C₇H₅F₂NO₃) to ascertain its purity and compositional integrity.

The theoretical elemental composition of 3,5-Difluoro-2-nitrobenzyl alcohol is calculated based on its molecular weight. These theoretical values serve as a benchmark for experimental results obtained from combustion analysis and other elemental determination techniques. While specific experimental data for this compound is not widely published, the expected values provide a clear target for its verification.

Interactive Table: Theoretical Elemental Composition of 3,5-Difluoro-2-nitrobenzyl alcohol

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 44.46 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.66 |

| Fluorine | F | 18.998 | 2 | 37.996 | 20.09 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.41 |

| Oxygen | O | 15.999 | 3 | 47.997 | 25.38 |

| Total | 189.117 | 100.00 |

Note: The values in this table are theoretical and calculated based on the molecular formula. Experimental values from laboratory analysis would be expected to be in close agreement.

X-ray Crystallography for Solid-State Structural Determination

The synthesis of a suitable single crystal is a prerequisite for this analysis. The process of obtaining a crystal of sufficient quality for X-ray diffraction can be influenced by factors such as the solvent used for crystallization and the temperature.

As of the latest available data, a specific single-crystal X-ray diffraction study for 3,5-Difluoro-2-nitrobenzyl alcohol has not been reported in publicly accessible research. The synthesis of this alcohol is often achieved through the reduction of its precursor, 3,5-Difluoro-2-nitrobenzaldehyde (B3034732). While the crystal structure of related compounds, such as isomers or derivatives, may be available, this information does not directly correspond to the unique solid-state packing and intermolecular interactions of 3,5-Difluoro-2-nitrobenzyl alcohol.

Should crystallographic data become available, it would be presented in a standardized format, as shown in the hypothetical table below.

Interactive Table: Hypothetical X-ray Crystallography Data for 3,5-Difluoro-2-nitrobenzyl alcohol

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

Note: This table is for illustrative purposes only. No experimental X-ray crystallography data for 3,5-Difluoro-2-nitrobenzyl alcohol is currently available in the searched scientific literature.

Computational and Theoretical Studies of 3,5 Difluoro 2 Nitrobenzyl Alcohol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is a prominent method for predicting the molecular geometry and electronic properties of molecules like 3,5-Difluoro-2-nitrobenzyl alcohol. nih.gov DFT calculations, often employing functionals such as B3LYP in conjunction with basis sets like 6-31+G(d,p), are utilized to determine optimized molecular structures, energies, and harmonic vibrational frequencies. nih.govresearchgate.net

For 3,5-Difluoro-2-nitrobenzyl alcohol, DFT calculations would provide the optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The presence of a bulky nitro group adjacent to the benzyl (B1604629) alcohol moiety, along with two fluorine atoms, creates steric and electronic effects that influence the final geometry. The nitro group is expected to be slightly twisted out of the plane of the benzene (B151609) ring to minimize steric hindrance with the adjacent -CH₂OH group. The C-F bonds, known for their high stability, and the C-N bond of the nitro group will have characteristic lengths that can be precisely calculated.

Table 1: Predicted Optimized Geometrical Parameters for 3,5-Difluoro-2-nitrobenzyl alcohol using DFT (Note: This table is illustrative, based on typical values from DFT calculations on similar aromatic nitro compounds.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N (nitro) | ~1.47 Å | |

| N-O (nitro) | ~1.22 Å | |

| C-F | ~1.35 Å | |

| C-C (benzyl) | ~1.51 Å | |

| C-O (alcohol) | ~1.43 Å | |

| Bond Angle | C-C-N | ~121° |

| O-N-O | ~124° | |

| C-C-F | ~119° | |

| C-C-O (benzyl) | ~112° | |

| Dihedral Angle | C-C-N-O | Twisted from 0° |

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of 3,5-Difluoro-2-nitrobenzyl alcohol is primarily defined by the rotational freedom around the C(ring)-C(benzyl) bond and the C-O bond of the alcohol group. Intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the ortho-nitro group is a critical factor that can stabilize specific conformations. colostate.edu

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. nih.govyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comufla.br

For 3,5-Difluoro-2-nitrobenzyl alcohol, the HOMO and LUMO are expected to be primarily located on the aromatic ring and the nitro group. The electron-withdrawing nature of the two fluorine atoms and, more significantly, the nitro group, will lower the energy of both the HOMO and LUMO.

HOMO: The HOMO is likely to have significant contributions from the π-system of the benzene ring and the oxygen atoms of the alcohol group.

LUMO: The LUMO is expected to be predominantly localized on the nitro group (-NO₂), which is a strong electron acceptor. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations can provide precise values for these orbital energies.

Table 2: Illustrative FMO Energies for 3,5-Difluoro-2-nitrobenzyl alcohol (Note: These values are hypothetical and serve to illustrate the output of a DFT calculation.)

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

This relatively large energy gap would suggest high kinetic stability for the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting various spectroscopic parameters. DFT calculations can compute the harmonic vibrational frequencies, which directly correlate with peaks in Infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectrum with the experimental one, a detailed assignment of vibrational modes can be achieved. nih.govresearchgate.net For instance, characteristic stretching frequencies for the O-H group (often broadened by hydrogen bonding), the N-O bonds of the nitro group (asymmetric and symmetric stretches), and the C-F bonds can be accurately predicted.

Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in UV-Vis spectra. researchgate.net This can help in understanding the electronic transitions, such as π → π* transitions within the aromatic system and n → π* transitions involving the nitro group.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational dynamics and intermolecular interactions. mdpi.comnsf.gov

An MD simulation of 3,5-Difluoro-2-nitrobenzyl alcohol, either in a solvent like water or in a condensed phase, would reveal:

Conformational Flexibility: How the molecule transitions between different stable conformations identified by DFT.

Solvent Effects: The structure and dynamics of the solvent shell around the molecule. The formation of intermolecular hydrogen bonds between the alcohol group and water molecules can be studied in detail.

Intermolecular Interactions: In a simulation of multiple molecules, interactions such as hydrogen bonding and π-π stacking between aromatic rings can be observed. A study on the related compound 3,5-difluoro-2,4,6-trinitroanisole used MD to investigate binding energies and intermolecular forces in a mixed system. researchgate.net Radial distribution functions (RDFs) can be calculated to quantify the probability of finding one atom at a certain distance from another, providing a detailed picture of the local molecular environment. mdpi.com

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out reaction pathways and elucidating complex reaction mechanisms. nih.gov By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed.

For 3,5-Difluoro-2-nitrobenzyl alcohol, computational studies could investigate various reactions, such as its photochemical decomposition. The photochemistry of 2-nitrobenzyl compounds is well-known, often proceeding through an aci-nitro intermediate upon irradiation. rsc.org A computational study could map the potential energy surface for this photo-rearrangement, identifying the key intermediates and transition states involved in the conversion to a 2-nitrosobenzaldehyde derivative. Similarly, the mechanisms of oxidation or reduction of the nitro and alcohol groups could be explored, as has been done for related molecules in strong acids. rsc.org

Theoretical Insights into the Synergistic and Antagonistic Effects of Fluorine and Nitro Groups on Reactivity

The reactivity of 3,5-Difluoro-2-nitrobenzyl alcohol is governed by a complex interplay between the fluorine atoms, the nitro group, and the benzyl alcohol moiety.

Electronic Effects: Both the nitro group and fluorine atoms are strongly electron-withdrawing. The nitro group withdraws electron density through both resonance and inductive effects, while fluorine acts primarily through a powerful inductive effect. This makes the aromatic ring highly electron-deficient and deactivates it towards electrophilic substitution.

Synergistic Effects: The combined electron-withdrawing power of these substituents enhances the acidity of the hydroxyl proton. It also makes the benzylic carbon more susceptible to nucleophilic attack, assuming the alcohol group is converted into a better leaving group.

Antagonistic Effects & Steric Hindrance: The ortho-nitro group provides significant steric hindrance around the benzylic alcohol group, which could impede the approach of bulky reagents. While both fluorine and nitro groups are deactivating, their positions dictate their influence. The nitro group at the ortho position has a more direct steric and electronic influence on the benzylic alcohol than the meta-positioned fluorine atoms.

Influence on Stability and Reaction Pathways: A computational study on 3,5-difluoro-2,4,6-trinitroanisole (a closely related explosive) found that the presence of fluorine atoms decreased the thermal stability of the molecule and altered its decomposition pathway compared to the non-fluorinated analog. researchgate.net This suggests that the interplay of fluorine and nitro groups can lead to non-intuitive effects on molecular stability and reactivity, highlighting the necessity of detailed computational investigation.

Emerging Research Areas and Future Perspectives for 3,5 Difluoro 2 Nitrobenzyl Alcohol

Integration into Novel Catalytic Systems and Methodologies

The molecular architecture of 3,5-Difluoro-2-nitrobenzyl alcohol offers several reactive sites that can be exploited in the design of new catalytic systems and synthetic methods. The nitro group, for instance, can be catalytically reduced to an amine. This transformation is a cornerstone of organic synthesis, providing a pathway to a new class of fluorinated anilines which are valuable precursors for pharmaceuticals and agrochemicals. The standard method for this reduction involves using hydrogen gas with a palladium catalyst.

Furthermore, the benzyl (B1604629) alcohol group can undergo a variety of catalytic transformations. Oxidation can yield 3,5-Difluoro-2-nitrobenzaldehyde (B3034732), a useful synthetic intermediate, while etherification or esterification reactions allow for its incorporation into larger, more complex molecular frameworks. Research on related compounds, such as 3-Methyl-2-nitrobenzyl alcohol, has shown its utility in condensation reactions to synthesize heterocyclic structures like indoles. sigmaaldrich.com This suggests that 3,5-Difluoro-2-nitrobenzyl alcohol could serve as a starting reagent for creating novel fluorinated heterocyclic compounds through similar catalytic pathways. The fluorine atoms themselves, while generally stable, can participate in nucleophilic aromatic substitution reactions under specific catalytic conditions, further expanding the synthetic utility of this molecule.

Photochemistry and Photoreactivity Studies of Nitrobenzyl Systems

The o-nitrobenzyl moiety is one of the most well-studied photoremovable protecting groups, or "photocages," in chemistry and biology. acs.org Upon irradiation with UV light, typically around 365 nm, these compounds undergo an intramolecular rearrangement, leading to the cleavage of the benzylic carbon-oxygen bond and the release of a protected molecule. upenn.edu This process is initiated by the photo-excited nitro group, which abstracts a hydrogen atom from the benzylic position, forming a transient aci-nitro intermediate. rsc.org Subsequent rearrangement and hydrolysis yield the corresponding 2-nitrosobenzaldehyde or ketone and release the caged substrate. rsc.org

For 3,5-Difluoro-2-nitrobenzyl alcohol, this photoreactivity is a key area of interest. The quantum yield for the photoreaction of related 2-nitrobenzyl alcohols is approximately 60%, indicating an efficient process. rsc.org The fluorine substituents on the aromatic ring are expected to influence the electronic properties and, consequently, the photochemical behavior, potentially altering the absorption wavelength, quantum yield, and cleavage kinetics. These systems are highly valuable for applications requiring precise spatial and temporal control over the release of active substances, such as in drug delivery, tissue engineering, and the controlled activation of signaling molecules in living cells. upenn.edursc.org The ability to trigger a chemical reaction with light provides a powerful tool for studying complex biological processes without invasive mechanical or chemical intervention. upenn.edu

Green Chemistry Applications and Sustainable Synthesis Approaches

While the unique reactivity of 3,5-Difluoro-2-nitrobenzyl alcohol makes it an attractive building block, its synthesis and application are also being viewed through the lens of green chemistry. Traditional synthesis of the precursor, 3,5-Difluoro-2-nitrobenzaldehyde, often involves the nitration of 3,5-difluorobenzaldehyde (B1330607) using a mixture of concentrated nitric and sulfuric acids. This method, while effective, generates significant acidic waste. Future research is likely to focus on developing more sustainable synthetic routes. This could include exploring solid acid catalysts or milder nitrating agents to reduce waste and improve safety.

In its applications, the photochemical properties of the molecule align well with green chemistry principles. Using light as a "traceless" reagent to trigger reactions avoids the need for harsh chemical deprotection agents that contribute to waste streams. Future work may focus on shifting the activation wavelength to the visible spectrum to avoid potential damage to biological tissues from UV radiation and to increase energy efficiency. upenn.edu Furthermore, exploring its use in aqueous media or other environmentally benign solvents would enhance its green credentials.

Advanced Materials Science Applications as a Versatile Building Block

The trifunctional nature of 3,5-Difluoro-2-nitrobenzyl alcohol makes it a highly versatile building block for advanced materials. The hydroxyl group allows for its incorporation into polymers, such as polyesters and polyethers, through polymerization reactions. The presence of the photolabile o-nitrobenzyl unit within the polymer backbone or as a pendant group could lead to the development of photo-degradable plastics or materials that change their properties upon irradiation. Such materials are of interest for photo-patterning, data storage, and controlled-release coatings. upenn.edu

The high nitrogen and fluorine content, combined with the energetic nitro group, also suggests potential applications in the field of energetic materials. Fluorinated nitroaromatics are known for their high density and detonation performance. For example, the related compound 3,5-difluoro-2,4,6-trinitroanisole is a melt-cast explosive carrier. mdpi.comresearchgate.net While 3,5-Difluoro-2-nitrobenzyl alcohol is not itself a primary explosive, it could serve as a precursor or plasticizer in the formulation of novel energetic materials with tailored sensitivity and output. Additionally, research on similar aromatic structures suggests potential use as electrode materials in energy storage devices like supercapacitors, where the polar functional groups can enhance capacitive behavior. researchgate.net

Computational Chemistry's Role in Guiding Future Research Directions

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties and reactivity of new molecules, thereby guiding experimental efforts. For 3,5-Difluoro-2-nitrobenzyl alcohol, computational studies can provide deep insights into several key areas. DFT calculations can be used to map the potential energy surface of the photochemical rearrangement, helping to elucidate the precise mechanism and identify transient intermediates, as has been done for the parent 2-nitrobenzyl alcohol. rsc.org

These computational models can also predict how the fluorine substituents will affect the molecule's electronic structure, absorption spectrum, and the stability of reaction intermediates. This is crucial for fine-tuning the molecule for specific applications, such as shifting the absorption wavelength for biological photochemistry. researchgate.net Furthermore, computational studies can predict the thermal decomposition pathways and stability of the molecule, which is vital for assessing its potential in energetic materials science. mdpi.comresearchgate.net By simulating infrared, Raman, and NMR spectra, computational chemistry can also aid in the structural characterization of the molecule and its reaction products. researchgate.net This predictive power allows researchers to prioritize synthetic targets and design experiments more efficiently, accelerating the discovery and development of new applications for this versatile compound.

Interactive Data Table: Properties of Nitrobenzyl Alcohols and Related Compounds

This table summarizes key properties and characteristics of 3,5-Difluoro-2-nitrobenzyl alcohol and related compounds mentioned in the text.

| Compound Name | Molecular Formula | Key Features | Primary Application Area(s) | Reference(s) |

| 3,5-Difluoro-2-nitrobenzyl alcohol | C₇H₅F₂NO₃ | Photolabile nitro group, two fluorine atoms, primary alcohol | Precursor, Photochemistry, Materials Science | |

| 3,5-Difluoro-2-nitrobenzaldehyde | C₇H₃F₂NO₃ | Aldehyde precursor to the alcohol, reactive nitro and fluoro groups | Synthetic Intermediate | sigmaaldrich.com |

| 2-Nitrobenzyl alcohol | C₇H₇NO₃ | Parent compound for photolabile systems | Photochemistry, Mechanistic Studies | rsc.org |

| 3-Methyl-2-nitrobenzyl alcohol | C₈H₉NO₃ | Methyl-substituted analog | Synthetic Intermediate for Heterocycles | sigmaaldrich.com |

| 3,5-Difluoro-2,4,6-trinitroanisole | C₇H₃F₂N₃O₇ | Highly nitrated, fluorinated analog | Energetic Materials | mdpi.comresearchgate.net |

| 3-Chloro-2-nitrobenzyl alcohol | C₇H₆ClNO₃ | Chloro-substituted analog | Subject of Computational/Spectral Studies | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-difluoro-2-nitrobenzyl alcohol, and how can side products be minimized?

- Methodology :

- Step 1 : Start with 3,5-difluorobenzoic acid (CAS 455-40-3) . Reduce it to 3,5-difluorobenzyl alcohol using LiAlH₄ in anhydrous THF under inert atmosphere .

- Step 2 : Nitrate the benzyl alcohol intermediate. Use a nitrating agent (e.g., HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the ortho position. Monitor regioselectivity via HPLC to avoid para-substitution byproducts .

- Side Product Mitigation : Optimize reaction time and temperature to prevent over-nitration or decomposition. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for characterizing 3,5-difluoro-2-nitrobenzyl alcohol?

- Analytical Workflow :

- ¹H/¹⁹F NMR : Confirm substitution patterns. Fluorine atoms at C3/C5 and nitro at C2 produce distinct splitting (e.g., ¹⁹F NMR: δ -110 to -120 ppm for aromatic F) .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 189 (C₇H₅F₂NO₃). Fragmentation peaks at m/z 142 (loss of NO₂) and m/z 123 (loss of CH₂OH) validate the structure .

- IR Spectroscopy : Bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~3400 cm⁻¹ (OH stretch) confirm functional groups .

Q. What are the stability considerations for storing 3,5-difluoro-2-nitrobenzyl alcohol?

- Storage Protocol :

- Store under argon at -20°C in amber vials to prevent photodegradation of the nitro group.

- Avoid moisture: The hydroxyl group can undergo esterification or oxidation. Use molecular sieves (3Å) in storage containers .

- Decomposition Signs : Yellowing indicates nitro group degradation; check purity via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) before use .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence nitration regioselectivity in 3,5-difluorobenzyl alcohol?

- Mechanistic Insight :

- Fluorine’s strong electron-withdrawing effect directs nitration to the ortho position (C2) via meta-directing deactivation. Computational studies (DFT) show lower activation energy for ortho-nitration compared to para .

- Contradiction Note : Some reports suggest para-substitution under high-temperature conditions due to steric hindrance at ortho. Validate with controlled experiments .

Q. What strategies resolve contradictions in reported yields for 3,5-difluoro-2-nitrobenzyl alcohol synthesis?

- Data Reconciliation :

- Variable 1 : Catalyst choice. NaH vs. K₂CO₃ in substitution steps alters reaction rates and byproduct profiles .

- Variable 2 : Solvent polarity. THF (polar aprotic) favors nitro group stability, while DCM may promote side reactions. Compare yields under both conditions .

- Solution : Use DoE (Design of Experiments) to optimize parameters like temperature (-5°C vs. 25°C) and stoichiometry (1.1 eq vs. 1.5 eq HNO₃) .

Q. How can 3,5-difluoro-2-nitrobenzyl alcohol be utilized in multicomponent reactions for heterocyclic synthesis?

- Application Example :

- Ugi Reaction : React with an aldehyde, amine, and isocyanide to form tetrazole derivatives. The nitro group acts as an electron-deficient site for cyclization .

- Challenges : Competing reduction of the nitro group (e.g., to NH₂) may occur under basic conditions. Use Pd/C or Zn/HCl for selective reductions .

Q. What advanced chromatographic methods distinguish 3,5-difluoro-2-nitrobenzyl alcohol from its structural isomers?

- Separation Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.